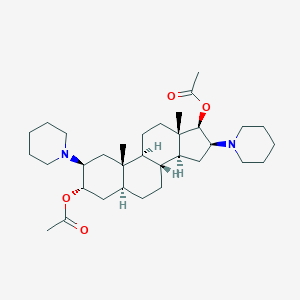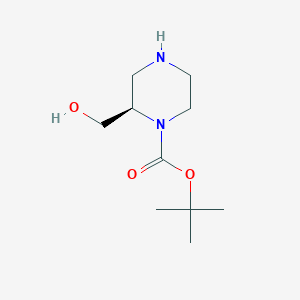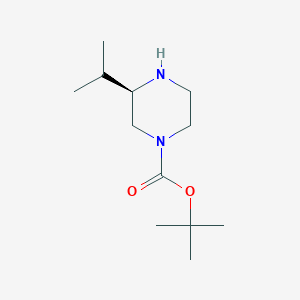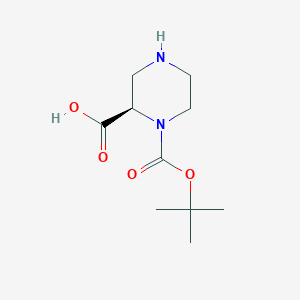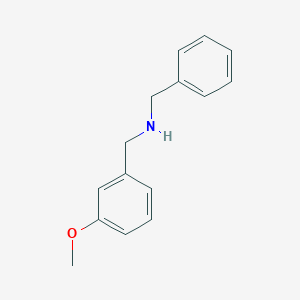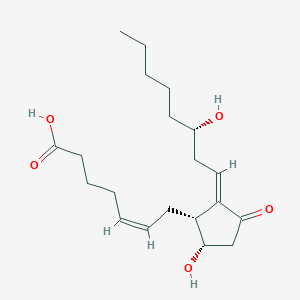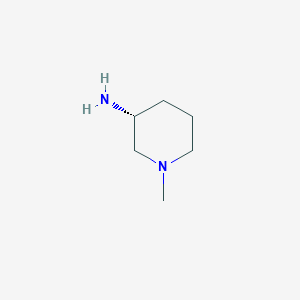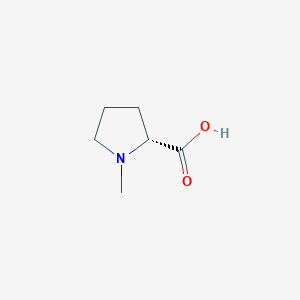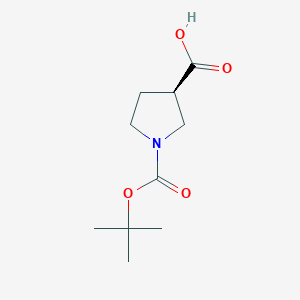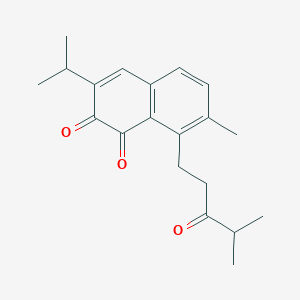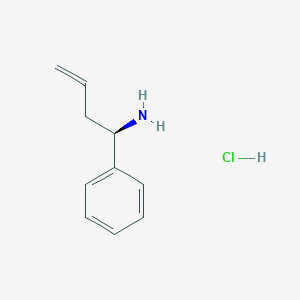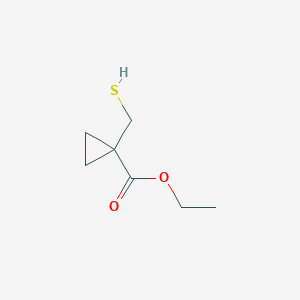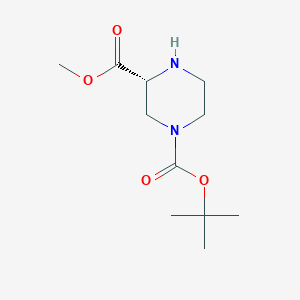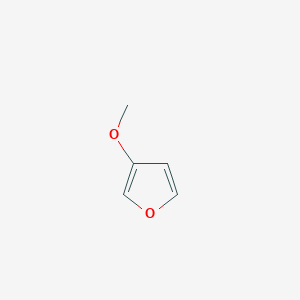![molecular formula C23H33N3O2 B152223 (13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one CAS No. 138590-60-0](/img/structure/B152223.png)
(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 132168 is a natural product found in Marinactinospora thermotolerans and Nocardiopsis with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Related Compounds : A study by Amara and Othman (2016) detailed the synthesis of double-headed acyclo-C-nucleosides, which are structurally related to the compound . These were synthesized from D-glucose without protecting hydroxyl groups. This research is significant for understanding the synthesis pathways of complex organic molecules like the one you're interested in (Amara & Othman, 2016).
Characterization Techniques : Another study focused on the aldol condensation of butan-2-one and pentan-3-one on activated alumina, monitored via in-situ carbon-13 nuclear magnetic resonance spectroscopy. This research provides insights into the characterization of similar compounds, highlighting the importance of spectroscopic techniques in understanding their structure and reactivity (Bell et al., 1984).
Potential Applications
Antibacterial Activity : The compound synthesized by Amara and Othman was tested against various bacteria, showing variable effects. This suggests potential antibacterial applications for structurally similar compounds (Amara & Othman, 2016).
Diagnostic Medical Imaging : A study by Houlne et al. (1996) on polyazamacrocyclic chelates of terbium, which are structurally related, shows their use in diagnostic medical imaging as tissue site-selective markers. This indicates the potential of the compound for similar applications (Houlne et al., 1996).
Fungicidal Properties : Research by Akhmetova et al. (2014) on S,N-containing heterocycles and macrocycles synthesized from monoethanolamine with formaldehyde and SH-acids, which are structurally related, exhibited fungicidal properties. This hints at the possible fungicidal applications of the compound (Akhmetova et al., 2014).
Eigenschaften
CAS-Nummer |
138590-60-0 |
|---|---|
Produktname |
(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
Molekularformel |
C23H33N3O2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
(13S)-10-butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |
InChI |
InChI=1S/C23H33N3O2/c1-7-14(3)21-22(28)25-16(13-27)11-15-12-24-20-17(23(4,5)8-2)9-10-18(19(15)20)26(21)6/h8-10,12,14,16,21,24,27H,2,7,11,13H2,1,3-6H3,(H,25,28)/t14?,16-,21?/m0/s1 |
InChI-Schlüssel |
DALRIICDQKRRFF-PKAMJGAUSA-N |
Isomerische SMILES |
CCC(C)C1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
SMILES |
CCC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
Kanonische SMILES |
CCC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO |
Synonyme |
methylpendolmycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



